molecular formula C13H16N2O2 B7501191 N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

货号 B7501191
分子量: 232.28 g/mol
InChI 键: PZDZXKDXZFCUOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.

科学研究应用

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR T790M mutations, which account for approximately 50% of acquired resistance to first- and second-generation EGFR TKIs. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has shown promising results in treating brain metastases, which are a common complication of NSCLC.

作用机制

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide selectively targets and irreversibly binds to the mutated form of EGFR, which is present in NSCLC patients with T790M mutations. This binding inhibits the activity of EGFR and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has been shown to significantly reduce tumor size and prolong progression-free survival in NSCLC patients with T790M mutations. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide has a favorable safety profile compared to first- and second-generation EGFR TKIs, with fewer adverse events such as skin rash and diarrhea.

实验室实验的优点和局限性

One advantage of using N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide in lab experiments is its high selectivity and potency towards mutated EGFR, which allows for more accurate and specific results. However, one limitation is that N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide is not effective in treating NSCLC patients with EGFR wild-type or other mutations, which limits its applicability in certain research areas.

未来方向

For N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential in treating other types of cancers with EGFR mutations, and developing new generations of EGFR TKIs with improved efficacy and safety profiles. Additionally, further studies are needed to understand the mechanisms of acquired resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide and to develop strategies to overcome this resistance.

合成方法

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 2-(azetidin-1-yl)-2-oxoethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

属性

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10-3-5-11(6-4-10)13(17)14-9-12(16)15-7-2-8-15/h3-6H,2,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDZXKDXZFCUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。